5-(2-ethylbutanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-ethylbutanoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a chemical compound that belongs to the class of benzodiazepines. It is also known as EBDB, and it has a molecular formula of C17H23NO2. EBDB is a relatively new compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience.
Applications De Recherche Scientifique
EBDB has been studied for its potential applications in the field of neuroscience. It has been found to have anxiolytic and sedative effects, which make it a potential candidate for the treatment of anxiety and sleep disorders. EBDB has also been studied for its potential as a neuroprotective agent, as it has been found to reduce oxidative stress and inflammation in the brain. Additionally, EBDB has been studied for its potential as a cognitive enhancer, as it has been found to improve memory and learning in animal models.
Mécanisme D'action
EBDB acts on the GABA-A receptor, which is a type of receptor that is responsible for the inhibitory neurotransmission in the brain. It enhances the binding of GABA to the receptor, which leads to an increase in the inhibitory neurotransmission. This results in the anxiolytic and sedative effects of EBDB.
Biochemical and Physiological Effects:
EBDB has been found to have anxiolytic and sedative effects, which make it a potential candidate for the treatment of anxiety and sleep disorders. It has also been found to reduce oxidative stress and inflammation in the brain, which suggests that it may have neuroprotective effects. Additionally, EBDB has been found to improve memory and learning in animal models, which suggests that it may have cognitive enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of EBDB is that it has been found to have low toxicity in animal models, which makes it a safe compound to use in lab experiments. Additionally, EBDB has been found to have good bioavailability, which means that it can easily cross the blood-brain barrier and reach its target in the brain. However, one limitation of EBDB is that it has a short half-life, which means that its effects may not last very long.
Orientations Futures
There are several future directions for the study of EBDB. One direction is to further investigate its potential as a treatment for anxiety and sleep disorders. Another direction is to investigate its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate its cognitive enhancing effects and its potential as a treatment for cognitive disorders such as dementia. Finally, further studies are needed to investigate the safety and efficacy of EBDB in humans.
Méthodes De Synthèse
The synthesis of EBDB involves the reaction of 2-amino-5-ethyl-1,3-benzodioxole with 2-ethylbutanoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography. The yield of the synthesis is typically around 60%.
Propriétés
IUPAC Name |
5-(2-ethylbutanoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-11(4-2)15(19)17-10-9-14(18)16-12-7-5-6-8-13(12)17/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUIIOJFPATBKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC(=O)NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.